molecular formula C9H9BrFNO2 B11856574 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid

Cat. No.: B11856574
M. Wt: 262.08 g/mol
InChI Key: BDFLKIWHAMLCAN-UHFFFAOYSA-N
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Description

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an amino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Amination: The brominated and fluorinated phenyl ring is then subjected to amination to introduce the amino group.

    Propanoic Acid Addition: Finally, the amino-substituted phenyl ring is reacted with a propanoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions followed by amination and coupling with propanoic acid derivatives. These processes are typically optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-(4-bromo-3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

BDFLKIWHAMLCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCC(=O)O)F)Br

Origin of Product

United States

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